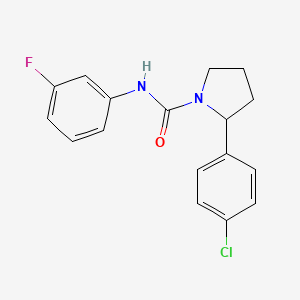![molecular formula C19H24FN5O3S B4470100 4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B4470100.png)
4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
Overview
Description
4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzenesulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
The synthesis of 4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Fluorobenzenesulfonyl Piperazine Intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form the fluorobenzenesulfonyl piperazine intermediate.
Synthesis of the Pyrimidine Derivative: The intermediate is then reacted with 2-methylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst to form the pyrimidine derivative.
Cyclization with Morpholine: Finally, the pyrimidine derivative undergoes cyclization with morpholine under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine or pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group and formation of corresponding acids or bases.
Scientific Research Applications
4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the piperazine and pyrimidine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-{6-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine include:
4-{6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.
4-{6-[4-(2-Methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine:
4-{6-[4-(2-Nitrobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S/c1-15-21-18(14-19(22-15)24-10-12-28-13-11-24)23-6-8-25(9-7-23)29(26,27)17-5-3-2-4-16(17)20/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUWXVXAJAOEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4470018.png)
![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B4470019.png)
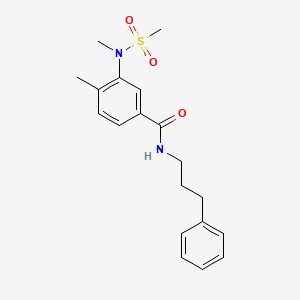
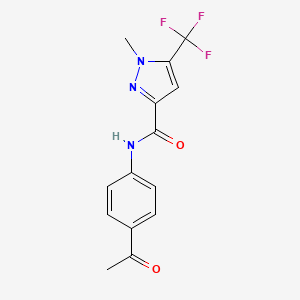
![1-(2-methoxyphenyl)-4-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4470050.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B4470058.png)
![N-(4-CHLOROPHENYL)-N'-[1-(2-THIENYLMETHYL)-4-PIPERIDYL]UREA](/img/structure/B4470065.png)
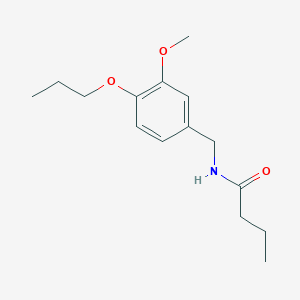
![5-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4470075.png)
![2-(3-methylphenoxy)-N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B4470084.png)
![N-(3-{[(4-fluorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4470085.png)
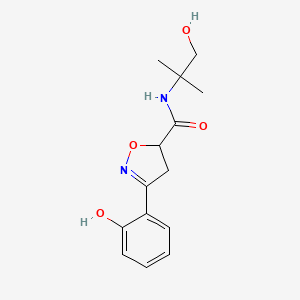
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4470105.png)
